molecular formula C18H22N4O4 B2880745 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 2034521-70-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2880745
CAS No.: 2034521-70-3
M. Wt: 358.398
InChI Key: WHBFHWKXQVQENG-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazine ring, a tetrahydropyran ring, and a carboxamide group, which contribute to its reactivity and versatility in chemical reactions.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to act as condensing agents in biochemical reactions . They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other triazine-based condensing agents. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters . These reactions are fundamental in various biochemical pathways, including peptide synthesis and the formation of ester bonds in lipid metabolism.

Pharmacokinetics

The by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability and could be efficiently excreted from the body.

Result of Action

The result of the compound’s action is the formation of amides and esters from carboxylic acids and amines or alcohols . This can lead to the synthesis of peptides and ester bonds, which are crucial components of proteins and lipids, respectively.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of N-methylmorpholinium (NMM) is necessary for the formation of the active ester . Additionally, the reaction is typically carried out in tetrahydrofuran, an organic solvent . Therefore, the compound’s action can be influenced by the presence of specific reactants and the nature of the solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane, with the addition of a base like N-methylmorpholine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, alcohols, and bases such as N-methylmorpholine. The reactions are typically carried out in solvents like THF or dichloromethane, under mild to moderate temperatures .

Major Products

The major products formed from these reactions include amides, esters, and substituted triazine derivatives, depending on the specific reactants and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide is unique due to its combination of a triazine ring and a tetrahydropyran ring, which imparts distinct reactivity and stability compared to other triazine derivatives. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-16-20-14(21-17(22-16)25-2)12-19-15(23)18(8-10-26-11-9-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFHWKXQVQENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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